molecular formula C20H12BrFN6O2S2 B15174872 C20H12BrFN6O2S2

C20H12BrFN6O2S2

Cat. No.: B15174872
M. Wt: 531.4 g/mol
InChI Key: LHIOOSHCYAIYDF-UHFFFAOYSA-N
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Description

The compound with the molecular formula C20H12BrFN6O2S2 is a complex organic molecule that contains bromine, fluorine, nitrogen, oxygen, and sulfur atoms. This compound is likely to be an aromatic compound due to the presence of multiple benzene rings in its structure. Aromatic compounds are known for their stability and unique chemical properties, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C20H12BrFN6O2S2 involves multiple steps, including the formation of aromatic rings and the introduction of functional groups such as bromine, fluorine, and sulfur. Common synthetic routes may include:

    Aromatic Substitution Reactions: Introduction of bromine and fluorine atoms through electrophilic aromatic substitution.

    Sulfonation: Introduction of sulfonyl groups using reagents like sulfur trioxide or chlorosulfonic acid.

    Coupling Reactions: Formation of carbon-nitrogen bonds using reagents like palladium catalysts in cross-coupling reactions.

Industrial Production Methods

Industrial production of This compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Key steps may include:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

C20H12BrFN6O2S2: can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Replacement of functional groups with other atoms or groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a sulfonyl group may yield sulfonic acids, while reduction of a nitro group may yield amines.

Scientific Research Applications

C20H12BrFN6O2S2: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique functional groups.

    Medicine: Possible applications in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of C20H12BrFN6O2S2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with DNA or RNA: Affecting gene expression and cellular functions.

    Altering Membrane Properties: Influencing cell signaling and transport processes.

Comparison with Similar Compounds

C20H12BrFN6O2S2: can be compared with other similar compounds based on its structure and functional groups. Similar compounds may include:

    Bromofluorobenzenes: Compounds with bromine and fluorine atoms attached to benzene rings.

    Sulfonyl Derivatives: Compounds containing sulfonyl groups.

    Aromatic Amines: Compounds with nitrogen atoms attached to aromatic rings.

The uniqueness of This compound lies in its specific combination of functional groups and their arrangement, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C20H12BrFN6O2S2

Molecular Weight

531.4 g/mol

IUPAC Name

N-[3-(4-bromo-2-fluoroanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C20H12BrFN6O2S2/c21-11-8-9-13(12(22)10-11)23-19-20(25-15-5-2-1-4-14(15)24-19)28-32(29,30)17-7-3-6-16-18(17)27-31-26-16/h1-10H,(H,23,24)(H,25,28)

InChI Key

LHIOOSHCYAIYDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CC4=NSN=C43)NC5=C(C=C(C=C5)Br)F

Origin of Product

United States

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